[2-(2-isopropyl-5-methylphenoxy)ethyl]dimethylamine oxalate
Overview
Description
[2-(2-isopropyl-5-methylphenoxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C16H25NO5 and its molecular weight is 311.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.17327290 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
Antioxidant and Anti-inflammatory Effects : Compounds like thymol, which is chemically known as 2-isopropyl-5-methylphenol, demonstrate significant antioxidant and anti-inflammatory properties. These effects are attributed to the compound's ability to scavenge free radicals, enhance endogenous antioxidant defenses, and chelate metal ions. Such properties suggest potential therapeutic applications in cardiovascular, neurological, and metabolic diseases (M. F. Nagoor Meeran et al., 2017).
Immunomodulatory and Adaptogenic Effects : Oxyethylammonium methylphenoxyacetate, a compound with structural similarities, has been shown to act as an immunomodulator and adaptogen. It has demonstrated effectiveness in improving immunity and working capacity, suggesting its use in the treatment and prevention of viral infections and in recovery from physical and mental stressors (J. Rybachkova, 2022).
Chemical and Environmental Applications
Sorption to Soil and Organic Matter : Research on phenoxy herbicides and their sorption behavior in soil and organic matter indicates the environmental relevance of such compounds. Understanding the sorption mechanisms is crucial for assessing environmental fate and designing strategies for the remediation of contaminated sites (D. Werner et al., 2012).
Properties
IUPAC Name |
N,N-dimethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-11(2)13-7-6-12(3)10-14(13)16-9-8-15(4)5;3-1(4)2(5)6/h6-7,10-11H,8-9H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRHRQRIWVTCAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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